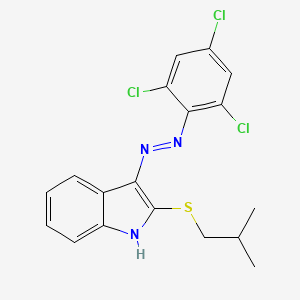

2-(isobutylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(isobutylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone, also known as AG490, is a synthetic compound. It has a molecular formula of C18H16Cl3N3S and a molecular weight of 412.76. This compound is available for pharmaceutical testing .

Synthesis Analysis

The synthesis of compounds similar to this compound involves the reaction of phenylhydrazine with a dicarboxylic anhydride to obtain a reaction product comprising an N-anilino dicarboximide or an N-phenylazinedione . This reaction product is then chlorinated to obtain an N-(2,4,6-trichloroanilino)dicarboximide . The N-(2,4,6-trichloroanilino)dicarboximide is then reacted with a base capable of liberating 2,4,6-trichlorophenylhydrazine from the N-(2,4,6-trichloroanilino)dicarboximide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. It has a molecular weight of 412.76.Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Evaluation

The synthesis of 2-aryl indoles and related compounds involves the formation of hydrazone intermediates. This process has been applied in the antibacterial evaluation against various bacteria, demonstrating the potential use of these compounds in antibacterial applications (Mishra, Mohanta, & Behera, 2022).

Palladium-Catalyzed Synthesis

A palladium-catalyzed method for preparing indoles, including N-aryl benzophenone hydrazones, highlights the utility of this compound in the synthesis of a diverse set of indoles. This method underscores its importance in facilitating chemical reactions for the creation of structurally varied indole compounds (Wagaw, Yang, & Buchwald, 1999).

Antiglycation Agents

Research on 2,4,6-trichlorophenyl hydrazones has revealed their potential as antiglycation agents, which could be significant in preventing protein glycation. This suggests possible applications in therapeutic areas related to protein modification and aging (Khan et al., 2011).

Optical Nonlinearity and Device Applications

Hydrazones like 2-(4-isobutylphenyl)-N'-[phenylmethylene] propanehydrazide have been studied for their nonlinear optical properties. This suggests potential applications in optical devices like limiters and switches, highlighting the relevance of such compounds in the field of optics and materials science (Naseema et al., 2012).

Mecanismo De Acción

The mechanism of action of 2-(isobutylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone is not well-documented. It is known that this compound has been investigated for its potential in various fields of research and industry.

Safety and Hazards

Propiedades

IUPAC Name |

[2-(2-methylpropylsulfanyl)-1H-indol-3-yl]-(2,4,6-trichlorophenyl)diazene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl3N3S/c1-10(2)9-25-18-16(12-5-3-4-6-15(12)22-18)23-24-17-13(20)7-11(19)8-14(17)21/h3-8,10,22H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBALEBIJIDLXPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=C(C2=CC=CC=C2N1)N=NC3=C(C=C(C=C3Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl3N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001145879 |

Source

|

| Record name | 2-[(2-Methylpropyl)thio]-3H-indol-3-one 2-(2,4,6-trichlorophenyl)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001145879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478042-27-2 |

Source

|

| Record name | 2-[(2-Methylpropyl)thio]-3H-indol-3-one 2-(2,4,6-trichlorophenyl)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001145879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2369616.png)

![1-Isopropyl-4-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2369618.png)

![1,3,7-trimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369622.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2369623.png)

![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2369630.png)

![rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis](/img/structure/B2369633.png)